molecular formula C25H22N2O4 B6553383 N-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide CAS No. 1040642-24-7

N-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide

Cat. No. B6553383
CAS RN: 1040642-24-7
M. Wt: 414.5 g/mol
InChI Key: WLRJWOWOMJOMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide, also known as T-705 or favipiravir, is an antiviral drug developed by Toyama Chemical, a subsidiary of Fujifilm. It is a guanine analogue that has been used for the treatment of influenza viruses and other RNA viruses such as Ebola, Marburg, and SARS-CoV-2. It is an orally bioavailable prodrug that is converted to the active metabolite, favipiravir-ribofuranosyl 5'-triphosphate (Favipiravir-RTP), by host cell enzymes. This compound has proven to be effective in vitro and in vivo against a wide range of RNA viruses, including influenza, Ebola, Marburg, and SARS-CoV-2.

Scientific Research Applications

N-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide has been widely studied for its antiviral activity. Studies have shown that it is effective against a wide range of RNA viruses, including influenza, Ebola, Marburg, and SARS-CoV-2. It has also been studied for its potential as an antiviral agent for other viruses, such as hepatitis C virus and human immunodeficiency virus. In addition, it has been studied for its potential use in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide is not fully understood. However, it is believed to act by inhibiting the activity of the viral RNA polymerase, preventing the replication of the virus. It is also believed to interfere with the assembly of the viral capsid, which is necessary for the virus to infect cells.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide has been shown to have a number of biochemical and physiological effects. Studies have shown that it has antiviral activity, as well as immunomodulatory and anti-inflammatory effects. It has also been shown to have anti-cancer activity, and it has been studied for its potential use in the treatment of other diseases, such as diabetes and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively safe compound, with few reported side effects. It is also relatively easy to synthesize and can be used in a wide range of experiments. However, it is not as effective against some viruses, such as hepatitis C virus and human immunodeficiency virus, and it is not as potent as some other antiviral drugs.

Future Directions

N-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide has a number of potential future applications. One possible direction is the development of new formulations of the drug that could improve its efficacy against certain viruses. Additionally, research could be conducted to determine if it has potential applications in the treatment of other diseases, such as cancer and Alzheimer's disease. Another possible direction is the development of combination therapies that could be used to increase the efficacy of the drug against certain viruses. Finally, further research could be conducted to determine the optimal dosage and administration of the drug for different viruses and diseases.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide is achieved through a multi-step process involving the use of several reagents. The first step involves the reaction of 4-methoxyphenylacetic acid with 2-(4-methoxyphenyl)quinoline in the presence of a base to form the quinoline derivative. This is then reacted with acetic anhydride in the presence of a base to form the amide. The final step involves the reaction of the amide with anhydrous sodium carbonate to form the desired product.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-29-19-11-7-17(8-12-19)23-15-24(21-5-3-4-6-22(21)27-23)31-16-25(28)26-18-9-13-20(30-2)14-10-18/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRJWOWOMJOMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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